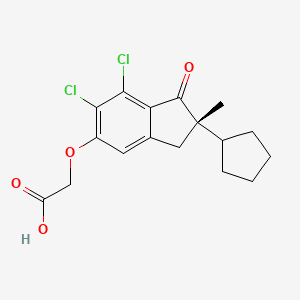

(S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid

説明

IAA-94 is a member of indanones.

生物活性

(S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid is a compound with significant biological activity, particularly as a modulator of sphingosine 1-phosphate receptors (S1P receptors). This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : C20H24Cl2O4

- Molecular Weight : 399.31 g/mol

This compound features a complex structure that contributes to its biological activity. The presence of chlorine atoms and a cyclopentyl group is notable for its interactions with biological targets.

The compound acts primarily as an S1P receptor modulator. S1P receptors are involved in various physiological processes including immune response, vascular integrity, and cell migration. By modulating these receptors, the compound can influence:

- Immune Responses : It has shown potential in managing autoimmune diseases by inhibiting lymphocyte migration.

- Inflammation : The compound may reduce inflammation through its action on S1P receptors, which play a role in inflammatory pathways.

- Cancer : Its ability to affect angiogenesis suggests potential applications in cancer therapy.

In Vitro Studies

Research indicates that this compound exhibits:

| Activity Type | Observations |

|---|---|

| Antiproliferative | Inhibits growth of certain cancer cell lines (e.g., breast and prostate cancer). |

| Anti-inflammatory | Reduces cytokine production in activated macrophages. |

| Immunomodulatory | Alters lymphocyte trafficking and function in vitro. |

In Vivo Studies

In animal models, the compound has demonstrated:

- Reduction in Autoimmune Symptoms : Studies have shown decreased severity in models of multiple sclerosis and psoriasis.

- Tumor Growth Inhibition : Animal studies suggest that the compound can inhibit tumor growth through modulation of angiogenic processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Multiple Sclerosis Model : In a mouse model of multiple sclerosis, administration of the compound resulted in reduced clinical symptoms and lower levels of inflammatory markers.

- Reference : Research Study A

-

Cancer Treatment : A study involving breast cancer xenografts showed that treatment with the compound led to significant tumor size reduction compared to controls.

- Reference : Research Study B

特性

IUPAC Name |

2-[[(2R)-6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJGTHBMJBOSP-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54197-31-8 | |

| Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54197-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid (IAA-94)?

A1: this compound (IAA-94) acts primarily as a chloride channel blocker. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to chloride channels, inhibiting the flow of chloride ions across cell membranes. This blockade can have diverse downstream effects depending on the specific type of chloride channel and the cell type involved.

Q2: How does IAA-94's chloride channel blocking activity influence the effects of angiotensin II in Wistar Kyoto (WKY) rats?

A2: In WKY rats, IAA-94 attenuates the effects of angiotensin II on renal hemodynamics and tubuloglomerular feedback (TGF) response. [] This suggests that chloride channels susceptible to IAA-94 play a role in mediating angiotensin II-induced vasoconstriction and TGF response modulation in these animals.

Q3: Does IAA-94 have the same effect on angiotensin II responses in Spontaneously Hypertensive Rats (SHR) as in WKY rats?

A3: No, unlike in WKY rats, IAA-94 does not alter the enhanced renal vasoconstrictor and TGF responses to angiotensin II observed in SHR. [] This suggests a potential difference in the role or sensitivity of chloride channels to IAA-94 in SHR compared to WKY rats.

Q4: Can IAA-94 affect the actions of endothelin (ET)?

A4: Yes, IAA-94 has been shown to attenuate endothelin (ET)-induced effects in cultured vascular smooth muscle cells (VSMCs) and in the renal microcirculation. [] This suggests a role for chloride channels in mediating ET's vasoconstrictor mechanisms.

Q5: How does IAA-94 affect endothelin-induced changes in intracellular calcium concentration ([Ca2+]i) in VSMCs?

A5: While IAA-94 does not affect the initial peak [Ca2+]i response to endothelin, it significantly reduces the sustained elevation of [Ca2+]i. [] This suggests that chloride channel opening contributes to the sustained [Ca2+]i increase following endothelin stimulation.

Q6: What is the effect of IAA-94 on endothelin-induced membrane potential changes?

A6: IAA-94 effectively blunts the membrane depolarization induced by endothelin. [] This further supports the involvement of chloride channels in endothelin-mediated signaling, as chloride efflux through these channels can contribute to membrane depolarization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。